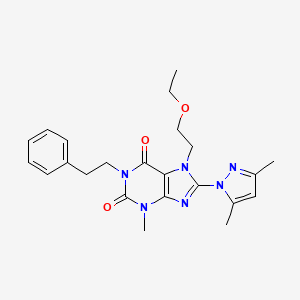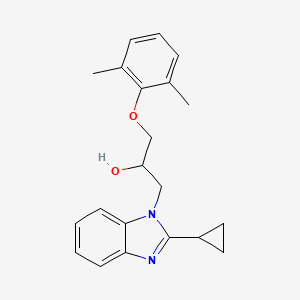
3-(2,6-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of phthalaldehydic acid with various amines. For instance, a compound with a pyrimidine and isobenzofuran moiety was synthesized in high yields and characterized by various techniques including IR, NMR, and X-ray diffraction . This suggests that a similar approach could potentially be applied to synthesize the target compound by reacting appropriate precursors under controlled conditions.
Molecular Structure Analysis
X-ray crystallography has been used to determine the crystal structure of related compounds, revealing details such as space group, unit-cell parameters, and conformation . These studies provide a foundation for understanding how the target compound might crystallize and the potential interactions it may have within a crystal lattice.
Chemical Reactions Analysis
The related compounds have been shown to participate in various chemical reactions. For example, a benzimidazoline derivative was used for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones . This indicates that benzimidazole derivatives can be reactive under certain conditions, which could be relevant for the target compound's reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through different assays. Antioxidant activity, DNA binding affinity, and interaction with dsDNA have been studied, providing insights into the biological activities and chemical behavior of these molecules . Theoretical studies, including molecular docking, have also been performed to predict interactions at the molecular level . These findings can be extrapolated to hypothesize about the properties of "3-(2,6-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol", such as its potential antioxidant capacity and DNA binding characteristics.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Research on similar compounds has focused on synthesizing new chemical entities with potential biological or catalytic activities. For example, studies have developed methods for the synthesis of new benzofuro[2,3-c]pyrazol-3(1H)-ones, exploring the chemical reactivity of dimethylphenoxy precursors in complex syntheses (Hogale, Shirke, & Kharade, 1995). Similarly, research into redox-active N-heterocyclic carbenes (NHCs) has examined the effects of redox-active functional groups on coordination chemistry and electronic properties, which might parallel investigations into the electronic properties influenced by the dimethylphenoxy and benzimidazolyl groups (Rosen et al., 2009).
Material Science and Organic Electronics
In material science, the exploration of photochemical reactivities of O-acetylated heteroaryl acyloin derivatives, including dimethylphenyl variants, has led to the development of methods for installing benzofuran moieties, which could be relevant for the synthesis or modification of compounds like 3-(2,6-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol for organic electronic applications (Bisht, Singh, Krishnamoorthy, & Nithyanandhan, 2018).
Pharmacological Investigations
On the pharmacological front, compounds with benzimidazole motifs have been investigated for their potential as minor groove-binding agents in DNA, showing antitumor activity. This suggests that similar structures could be explored for therapeutic applications, especially in oncology (Mann et al., 2001). Additionally, studies on beta-adrenoceptor blocking agents, involving derivatives of aryloxypropan-2-ols, hint at the cardiovascular applications of structurally related compounds (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, feel free to ask!
Propriétés
IUPAC Name |
1-(2-cyclopropylbenzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14-6-5-7-15(2)20(14)25-13-17(24)12-23-19-9-4-3-8-18(19)22-21(23)16-10-11-16/h3-9,16-17,24H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTSXYDZWLLEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

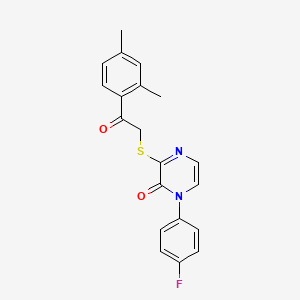
![[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid](/img/structure/B3019010.png)
![3-[(4-Chlorophenyl)methyl]-1-phenylthiourea](/img/structure/B3019011.png)
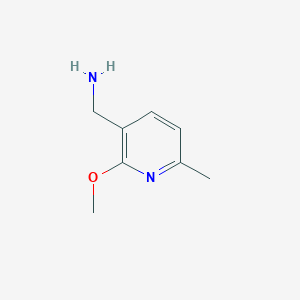
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide](/img/structure/B3019015.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B3019016.png)
![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3019017.png)
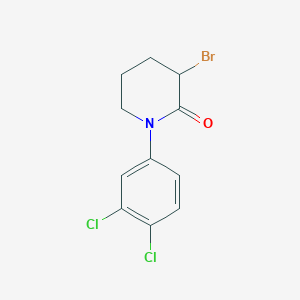
![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3019019.png)
![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3019020.png)
![4-Chlorobenzyl 4-[(4-fluorophenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B3019023.png)
![N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B3019025.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3019026.png)
